

THR-195518 Degradation Pathway: A Technical Support Resource

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Compound of Interest

Compound Name: THR-195518

Cat. No.: B1426059

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This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for experiments involving **THR-195518**.

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic pathway leading to the formation of **THR-195518**?

A1: **THR-195518** is the major active metabolite of Revefenacin.[1][2][3] The primary metabolic pathway for its formation is the hydrolysis of the primary amide of Revefenacin to a carboxylic acid.[4] This conversion occurs rapidly following the administration of Revefenacin.[4]

Q2: Which enzyme is primarily responsible for the metabolism of Revefenacin to **THR-195518**?

A2: The metabolic conversion of Revefenacin to **THR-195518** is primarily mediated by enzymatic hydrolysis via the cytochrome P450 enzyme CYP2D6.[5]

Q3: What is the relative pharmacological activity of **THR-195518** compared to Revefenacin?

A3: **THR-195518** has a lower binding affinity for the M3 muscarinic receptor compared to Revefenacin. Specifically, its binding affinity is approximately 10-fold lower.[1][2] Consequently, receptor occupancy analysis suggests that **THR-195518** has a minimal contribution to the systemic pharmacology of Revefenacin after inhaled administration.[1][2]

Q4: How is **THRX-195518** eliminated from the body?

A4: Following its formation, **THRX-195518** is primarily eliminated through the hepatobiliary system, with the majority being excreted in the feces.[1][2] Renal excretion of **THRX-195518** is negligible.[1][2]

Q5: What are the key pharmacokinetic differences between **THRX-195518** and Revefenacin?

A5: Systemic exposures of **THRX-195518** are approximately 4- to 6-fold higher than those of Revefenacin based on the area under the curve (AUC) following inhaled administration of Revefenacin.[4] The terminal plasma elimination half-life of both Revefenacin and **THRX-195518** is between 23 to 58 hours in COPD patients.[4]

Troubleshooting Guides

Issue 1: High variability in **THRX-195518** concentrations in in vitro metabolic stability assays.

- Possible Cause 1: Inconsistent Microsomal Activity. The activity of liver microsomes can vary between batches and donors.
 - Troubleshooting Step: Always qualify new batches of microsomes with a standard substrate. Ensure consistent protein concentration (e.g., 0.5 mg/mL) and pre-incubation times in all experiments.[6]
- Possible Cause 2: Inconsistent NADPH Concentration. NADPH is a critical cofactor for CYP enzyme activity.
 - Troubleshooting Step: Prepare fresh NADPH solutions for each experiment. Ensure the final concentration is optimal and consistent across all wells. Include a negative control without NADPH to confirm NADPH-dependent metabolism.[6]
- Possible Cause 3: Substrate Concentration. The concentration of the parent compound (Revefenacin) can affect the rate of metabolite formation.
 - Troubleshooting Step: Perform initial experiments to determine the optimal substrate concentration that is within the linear range of the enzyme kinetics.

Issue 2: Faster than expected degradation of **THRX-195518** in cell-based assays.

- Possible Cause 1: Further Metabolism. **THRX-195518** itself may be subject to further metabolism in intact cells, such as N-dealkylation.[\[7\]](#)
 - Troubleshooting Step: Analyze samples for other potential metabolites using LC-MS/MS. Consider using cell lines with lower metabolic capacity or specific enzyme inhibitors to investigate this possibility.
- Possible Cause 2: Cell Health. Poor cell viability can lead to non-specific degradation of compounds.
 - Troubleshooting Step: Monitor cell viability throughout the experiment using methods like trypan blue exclusion or MTT assays. Ensure optimal cell culture conditions.

Issue 3: Difficulty in quantifying **THRX-195518** by LC-MS/MS.

- Possible Cause 1: Poor Ionization. The chemical properties of **THRX-195518** may result in suboptimal ionization.
 - Troubleshooting Step: Optimize mass spectrometry source parameters (e.g., electrospray voltage, gas flows, temperature). Experiment with different mobile phases and additives (e.g., formic acid, ammonium formate) to improve ionization efficiency.
- Possible Cause 2: Matrix Effects. Components of the experimental matrix (e.g., plasma, microsomal buffer) can suppress or enhance the analyte signal.
 - Troubleshooting Step: Implement a robust sample preparation method such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances. Use a stable isotope-labeled internal standard for accurate quantification.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of **THRX-195518** following Administration of [¹⁴C]-Revefenacin in Healthy Subjects

| Parameter | Intravenous Dose (20 µg) | Oral Dose (200 µg) |
|--|--------------------------|--------------------|
| % of Total Radioactivity in Plasma | 14.3% | 12.5% |
| % of Administered Dose Excreted in Feces | 18.8% | 9.4% |

Source:[1][2][3]

Table 2: In Vitro Binding Affinity

| Compound | Binding Affinity for M3 Receptor |
|-------------|----------------------------------|
| Revefenacin | High |
| THR-195518 | 10-fold lower than Revefenacin |

Source:[1][2]

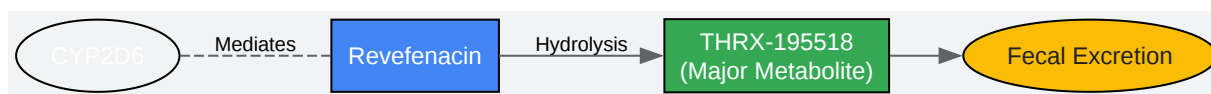
Experimental Protocols

Protocol 1: In Vitro Metabolic Stability of Revefenacin in Human Liver Microsomes

- Prepare Reagents:
 - Human Liver Microsomes (HLM) at a stock concentration of 20 mg/mL.
 - NADPH regenerating system (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase).
 - Revefenacin stock solution in a suitable solvent (e.g., DMSO).
 - Phosphate buffer (pH 7.4).
 - Quenching solution (e.g., ice-cold acetonitrile with an internal standard).
- Incubation Procedure:

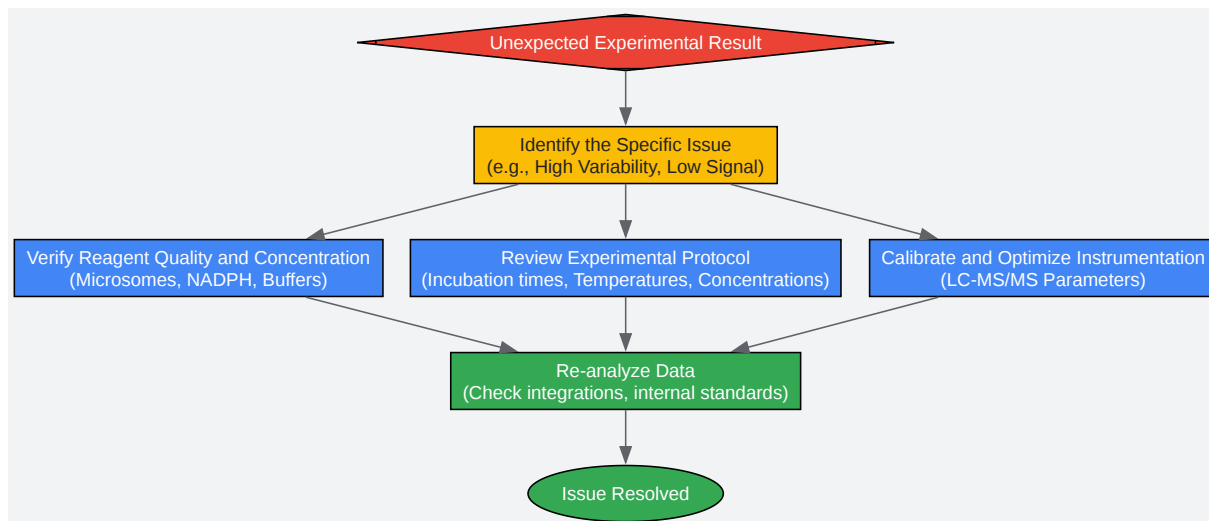
- Pre-warm a solution of HLM (final concentration 0.5 mg/mL) and phosphate buffer at 37°C for 5 minutes.
- Initiate the reaction by adding Revefenacin (final concentration, e.g., 1 μ M).
- Start the metabolic reaction by adding the NADPH regenerating system.
- At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
- Immediately quench the reaction by adding the aliquot to the quenching solution.
- Sample Analysis:
 - Centrifuge the quenched samples to pellet the protein.
 - Transfer the supernatant to a new plate or vials.
 - Analyze the samples for the disappearance of Revefenacin and the formation of **THRX-195518** using a validated LC-MS/MS method.
- Data Analysis:
 - Plot the natural logarithm of the percentage of Revefenacin remaining versus time.
 - Calculate the in vitro half-life ($t_{1/2}$) from the slope of the linear regression.
 - Calculate the intrinsic clearance (CL_{int}).

Signaling Pathways and Workflows



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Caption: Metabolic pathway of Revefenacin to **THR-195518**.



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Caption: General troubleshooting workflow for in vitro experiments.

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